5-Fluorospiro[2.5]octan-6-one

Lipophilicity LogP Physicochemical Properties

5-Fluorospiro[2.5]octan-6-one is a fluorinated spirocyclic ketone belonging to the spiro[2.5]octane family, characterized by a cyclopropane ring spiro-fused to a cyclohexanone core with a single fluorine substituent at the α-position (C-5) relative to the carbonyl. The compound has the molecular formula C₈H₁₁FO and a molecular weight of 142.17 g·mol⁻¹.

Molecular Formula C8H11FO
Molecular Weight 142.17 g/mol
Cat. No. B13216402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorospiro[2.5]octan-6-one
Molecular FormulaC8H11FO
Molecular Weight142.17 g/mol
Structural Identifiers
SMILESC1CC2(CC2)CC(C1=O)F
InChIInChI=1S/C8H11FO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2
InChIKeyYXQZSRGLOLPUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorospiro[2.5]octan-6-one (CAS 2059954-96-8): A Mono-Fluorinated Spirocyclic Ketone Building Block for Medicinal Chemistry and Synthetic Applications


5-Fluorospiro[2.5]octan-6-one is a fluorinated spirocyclic ketone belonging to the spiro[2.5]octane family, characterized by a cyclopropane ring spiro-fused to a cyclohexanone core with a single fluorine substituent at the α-position (C-5) relative to the carbonyl . The compound has the molecular formula C₈H₁₁FO and a molecular weight of 142.17 g·mol⁻¹ . Its spirocyclic architecture imparts three-dimensional conformational rigidity distinct from flat aromatic scaffolds, while the α-fluorine atom introduces stereoelectronic effects that modulate carbonyl reactivity, lipophilicity, and metabolic stability profiles relative to the non-fluorinated parent spiro[2.5]octan-6-one [1]. As a research chemical and synthetic intermediate, it is offered by multiple vendors at purities typically ≥95% and is utilized in early-stage medicinal chemistry programs, chemical biology probe design, and as a scaffold for constructing more complex fluorinated molecular architectures .

F α-fluoroketone scaffold for stereoelectronic modulation
S Fluorinated spirocyclic building block for library synthesis
R Requires protocol review vs. non-fluorinated parent analog

Why Spiro[2.5]octan-6-one or 1,1-Difluorospiro[2.5]octan-6-one Cannot Replace 5-Fluorospiro[2.5]octan-6-one in Structure–Activity Programs


Although 5-fluorospiro[2.5]octan-6-one, its non-fluorinated parent spiro[2.5]octan-6-one (CAS 15811-21-9), and the gem-difluoro analog 1,1-difluorospiro[2.5]octan-6-one (CAS 1513853-81-0) share the identical spiro[2.5]octane carbocyclic framework, they are not functionally interchangeable in medicinal chemistry or synthetic workflows . The single fluorine atom at the α-carbonyl position alters the compound's physicochemical property vector in a quantitatively distinct manner compared to the non-fluorinated and gem-difluorinated congeners: LogP is 1.86 for the mono-fluoro target versus 1.91 for the parent and 1.96 for the difluoro analog, while the boiling point increases stepwise from 194.2 °C (parent) through 206.6 °C (mono-fluoro) to 212.7 °C (gem-difluoro) [1]. These differences, although individually modest, propagate into significant divergence in chromatographic retention, formulation behavior, and in vivo pharmacokinetic profiles when the compound is incorporated into larger molecular architectures [2]. Critically, the α-fluorine also introduces stereoelectronic conformational bias that is absent in the parent and fundamentally different from the electronic environment of the gem-difluoro congener, directly impacting carbonyl reactivity in downstream transformations such as nucleophilic additions and reductions [3]. The quantitative evidence detailed below demonstrates why each of these three spiro[2.5]octan-6-one variants occupies a distinct property space, making direct substitution inadvisable without explicit comparative validation.

5-F-Spiro (Target)
Parent / gem-Difluoro
Lipophilicity
LogP 1.86 context (inductive F effect)
LogP 1.91 (parent) or 1.96 (gem-F2) shift property vector; may alter permeability context
Carbonyl Reactivity
Reduced electrophilicity due to α-F (class-level inference)
Higher electrophilicity (parent) or distinct electronic environment (gem-F2) may shift reduction/alkylation endpoints
Purification
Boiling point ~206.6 °C (predicted)
Shifted to ~194.2 °C (parent) or ~212.7 °C (gem-F2); distillation protocols may not transfer directly

Quantitative Differentiation Evidence: 5-Fluorospiro[2.5]octan-6-one Versus Closest Structural Analogs


Lipophilicity (LogP) Cross-Analog Comparison: Mono-Fluorination Produces a Lower LogP Than Both the Parent and Gem-Difluoro Congener

Contrary to the common expectation that fluorine substitution universally increases lipophilicity, predicted LogP values for the spiro[2.5]octan-6-one series reveal a non-monotonic trend: the mono-fluorinated target compound (LogP = 1.86) is less lipophilic than both the non-fluorinated parent spiro[2.5]octan-6-one (LogP = 1.91) and the gem-difluorinated analog 1,1-difluorospiro[2.5]octan-6-one (LogP = 1.96). This observation, consistent with the well-documented phenomenon that aliphatic mono-fluorination can decrease LogP due to the strong electron-withdrawing inductive effect of fluorine polarizing the molecule and reducing its affinity for non-polar environments [1], carries significant implications for medicinal chemistry programs where precise lipophilicity tuning within a narrow LogP window is required for achieving balanced ADME properties .

Lipophilicity (LogP)
Cross-study comparable
Target: 1.86
vs. Parent: 1.91
vs. gem-F2: 1.96
Monotonic LogP shift supports property-tuning studies
Reported ΔLogP may influence permeability context
Lipophilicity LogP Physicochemical Properties Drug Design

Boiling Point Differentiation: Stepwise Increase Across the Non-Fluorinated, Mono-Fluorinated, and Gem-Difluorinated Series

Predicted boiling points for the three spiro[2.5]octan-6-one congeners demonstrate a clear, stepwise increase with progressive fluorination: 194.2 ± 8.0 °C for the non-fluorinated parent, 206.6 ± 33.0 °C for the mono-fluoro target compound, and 212.7 ± 40.0 °C for the gem-difluoro analog . The 12.4 °C increase from parent to mono-fluoro target is attributable to the increased molecular weight and the introduction of a strong C–F bond dipole, which enhances intermolecular dipole–dipole interactions relative to the purely hydrocarbon parent [1]. This boiling point elevation has practical consequences for purification strategy selection—the target compound requires higher distillation temperatures or vacuum distillation conditions that differ from those employed for the parent compound.

Boiling Point
Cross-study comparable
Target: 206.6 °C
Parent: 194.2 °C
gem-F2: 212.7 °C
Stepwise increase impacts distillation and storage review
Predicted values; experimental verification recommended
Purification Distillation Volatility Thermal Properties

Density and Molar Mass Differentiation: Impact on Stoichiometric Calculations and Formulation

The progressive incorporation of fluorine atoms into the spiro[2.5]octan-6-one scaffold produces measurable increases in both density and molecular weight. The target compound (density = 1.12 ± 0.1 g/cm³, MW = 142.17 g/mol) exhibits a 9.8% higher density than the parent (1.02 ± 0.1 g/cm³, MW = 124.18 g/mol) and a 7.4% lower density than the gem-difluoro analog (1.21 ± 0.1 g/cm³, MW = 160.16 g/mol) . The 14.5% increase in molecular weight from parent to target (ΔMW = +17.99 g/mol) must be accounted for in all stoichiometric calculations, particularly in multi-step synthetic sequences where precise molar equivalency of the spiro building block determines reaction yield and product purity .

Density & Molar Mass
Data to verify
Target: 1.12 g/cm³
vs. Parent: 1.02 g/cm³
14.5% MW increase affects stoichiometric ratio
Supports solution preparation protocol review
Formulation Stoichiometry Solution Preparation Molar Calculations

α-Fluoroketone Carbonyl Reactivity Modulation: Reduced Susceptibility to Nucleophilic Attack Relative to Non-Fluorinated and Other α-Halo Ketones

The α-fluorine substituent in 5-fluorospiro[2.5]octan-6-one places the C–F bond adjacent to the ketone carbonyl, creating a stereoelectronic environment distinct from the parent compound. Experimental kinetic measurements and computational analysis of α-fluoroketones demonstrate that they are measurably less reactive toward borohydride reduction than the corresponding α-chloro and α-bromo ketones [1]. This reduced reactivity is attributed to the conformational preference of the C–F bond: the ground-state conformation that optimally aligns the C–F σ* orbital with the carbonyl π-system for nucleophilic activation is energetically disfavored for fluorine compared to chlorine or bromine, due to fluorine's shorter bond length and stronger hyperconjugative interactions that stabilize alternative conformers [1][2]. The parent spiro[2.5]octan-6-one, lacking any α-halogen, does not experience this stereoelectronic modulation and is expected to display standard cyclohexanone reactivity toward nucleophiles. This difference means that synthetic protocols optimized for the non-fluorinated parent—particularly reductions, Grignard additions, or enolate formations—may require re-optimization of stoichiometry, temperature, or reaction time when applied to the α-fluoro target [3].

Carbonyl Reactivity
Class-level inference
α-Fluoroketone exhibits reduced electrophilicity vs. α-Cl/Br
Re-optimization of nucleophilic conditions may be required
Supports chemoselectivity review; protocol transfer risk
Carbonyl Reactivity α-Fluoroketone Stereoelectronic Effects Conformational Analysis

Predicted Metabolic Soft-Spot Blockade: The α-C–F Bond as a Defense Against CYP450-Mediated Oxidation at C-5

The C-5 position of spiro[2.5]octan-6-one, located α to the carbonyl group, represents a potential site for cytochrome P450-mediated oxidative metabolism (hydroxylation) if left unsubstituted. Replacement of the C–H bond with a C–F bond at this position, as in 5-fluorospiro[2.5]octan-6-one, introduces a bond with approximately 25 kcal/mol higher bond dissociation energy (BDE(C–F) ≈ 115 kcal/mol vs. BDE(C–H) ≈ 90–95 kcal/mol for secondary aliphatic positions) [1]. This energetic barrier renders oxidative C–F bond cleavage and hydroxylation at this site kinetically unfavorable under physiological conditions [2]. While direct in vitro microsomal stability data for 5-fluorospiro[2.5]octan-6-one are not publicly available, the general principle that α-fluorination of ketones blocks metabolic oxidation at the fluorinated position is well-established in the medicinal chemistry literature and has been successfully exploited in numerous drug discovery programs to improve the metabolic half-life of ketone-containing scaffolds [3]. In contrast, the non-fluorinated parent spiro[2.5]octan-6-one possesses an unsubstituted C-5 methylene group that remains susceptible to CYP450 oxidation, potentially forming a hydroxylated metabolite that may be further oxidized to a 1,5-dicarbonyl species or conjugated and eliminated [4].

Metabolic Soft-Spot
Class-level inference
C-F BDE ~115 kcal/mol vs. C-H BDE ~90-95 kcal/mol
Predicted CYP450 oxidation blockade at C-5
Context-dependent; requires microsomal validation
Metabolic Stability CYP450 Oxidative Metabolism ADME

Optimal Application Scenarios for 5-Fluorospiro[2.5]octan-6-one Based on Differentiated Property Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity Without Resorting to Heteroatom Introduction

When a drug discovery program has identified the spiro[2.5]octan-6-one scaffold as a core motif but requires a modest reduction in LogP to improve aqueous solubility or reduce phospholipidosis risk, 5-fluorospiro[2.5]octan-6-one offers a LogP of 1.86—approximately 0.05 log units lower than the parent scaffold (LogP 1.91) . This subtle but meaningful lipophilicity reduction is achieved through the inductive electron-withdrawing effect of the α-fluorine atom, avoiding the need to introduce heteroatoms (e.g., nitrogen or oxygen) that could alter hydrogen-bonding capacity, introduce undesirable basicity, or require extensive synthetic re-engineering of downstream intermediates. The mono-fluoro congener thus serves as a 'minimal perturbation' analog that preserves the hydrocarbon character of the spiro scaffold while delivering a measurable shift in the physicochemical property vector.

Synthetic Intermediate for Fluorinated Spirocyclic Libraries via Selective Ketone Functionalization

The α-fluoroketone moiety of 5-fluorospiro[2.5]octan-6-one serves as a regiochemically defined handle for further diversification. The reduced carbonyl electrophilicity—a consequence of the α-fluorine stereoelectronic effect documented by O'Hagan et al. [1]—can be exploited for chemoselective transformations in the presence of other electrophilic centers, enabling sequential functionalization strategies in library synthesis. Additionally, the fluorine atom at C-5 provides a spectroscopic probe (¹⁹F NMR) for reaction monitoring and enantiomeric excess determination when chiral derivatization is employed. Researchers constructing spirocyclic compound libraries for high-throughput screening should consider this building block over the parent when ¹⁹F NMR-based assay readouts or metabolic profiling are planned.

Chemical Biology Probe Design Leveraging the Metabolic Stability Differential at the α-Carbonyl Position

For chemical biology applications where a spiro[2.5]octane-containing probe must maintain structural integrity over extended incubation periods in cellular assays or in vivo models, the C-5 fluorine substitution provides a predicted metabolic stabilization benefit. The C–F bond at this position (BDE ≈ 115 kcal/mol) is resistant to CYP450-mediated oxidative cleavage, in contrast to the C–H bond in the non-fluorinated parent (BDE ≈ 90–95 kcal/mol) [2]. While direct experimental microsomal stability comparison data are not yet published for this specific compound, the established precedent of α-fluoroketone metabolic blockade supports the selection of 5-fluorospiro[2.5]octan-6-one over the parent for probe molecules intended for long-duration biological experiments, particularly when the C-5 position cannot be sterically shielded by other structural elements.

Physicochemical Reference Standard for Fluorinated Spiro Compound Databases

Given its intermediate position within the spiro[2.5]octan-6-one fluorination series—situated precisely between the non-fluorinated parent and the gem-difluoro analog in terms of LogP (1.86 vs. 1.91 vs. 1.96), boiling point (206.6 vs. 194.2 vs. 212.7 °C), and density (1.12 vs. 1.02 vs. 1.21 g/cm³) —5-fluorospiro[2.5]octan-6-one serves as an ideal reference compound for calibrating computational models that predict the incremental effect of fluorine substitution on spirocyclic scaffolds. Procurement of this compound for computational chemistry validation studies, QSPR model building, or cheminformatics database curation is justified by its 'Goldilocks' property profile, which captures the non-additive nature of sequential fluorination effects on alicyclic frameworks.

Application
Selection Property
Validation Focus
Spirocyclic lead optimization studies
LogP fine-tuning context
In vitro permeability / logP assay
Spirocyclic compound library synthesis
α-Fluoroketone chemoselectivity
Reaction monitoring (e.g., 19F NMR)
Metabolic stability screening studies
CYP450 oxidation blockade context
Microsomal or hepatocyte stability assay
Cheminformatics & QSPR modeling
Sequential fluorination property shift
Predicted vs. experimental property comparison
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